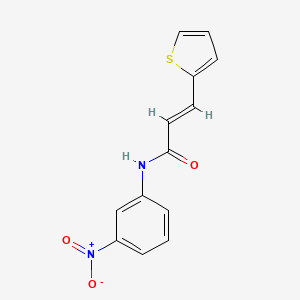![molecular formula C13H13NO4S B5798642 N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)
N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide, also known as Furfurylsulfonamide (FFSA), is a chemical compound that has received significant attention in the field of scientific research due to its unique properties. FFSA is a white crystalline powder that is soluble in water and organic solvents. It has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of FFSA is not fully understood. However, it has been suggested that FFSA exerts its antitumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways. FFSA has also been shown to scavenge free radicals and protect cells from oxidative damage.
Biochemical and Physiological Effects:
FFSA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. FFSA has also been shown to reduce inflammation and oxidative stress in various animal models. In addition, FFSA has been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FFSA has several advantages for lab experiments. It is easy to synthesize and has a high purity. FFSA is also soluble in water and organic solvents, making it easy to work with. However, FFSA has some limitations. It is unstable in acidic conditions and can decompose over time. FFSA is also sensitive to light and heat, which can affect its properties.
Direcciones Futuras
There are several future directions for the use of FFSA in scientific research. One area of interest is the development of new drugs based on FFSA. FFSA has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for drug development. Another area of interest is the use of FFSA as a chelating agent for metal ions. FFSA has been shown to have a high affinity for metal ions, making it a potential candidate for the removal of heavy metals from contaminated water. Finally, the use of FFSA as a fluorescent probe for the detection of metal ions is an area of interest for future research. FFSA has been shown to have a high selectivity for certain metal ions, making it a potential candidate for the detection of metal ions in biological samples.
Métodos De Síntesis
FFSA can be synthesized using various methods, including the reaction of 5-hydroxymethylfurfural (HMF) with p-toluenesulfonamide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to FFSA. Another method involves the reaction of furfural with p-toluenesulfonamide in the presence of a base and a catalyst. The reaction proceeds through the formation of an enamine intermediate, which is then oxidized to FFSA.
Aplicaciones Científicas De Investigación
FFSA has been used extensively in scientific research due to its unique properties. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. FFSA has also been used as a chelating agent for metal ions and as a fluorescent probe for the detection of metal ions. In addition, FFSA has been used as a precursor for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
N-[(5-formylfuran-2-yl)methyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-10-2-6-13(7-3-10)19(16,17)14-8-11-4-5-12(9-15)18-11/h2-7,9,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKLNNNTDQGBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-tosylaminomethyl)furfural | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5798574.png)
![N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5798606.png)
![4-fluoro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5798618.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5798622.png)
![N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)
![4-{2-(2-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5798627.png)


![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)

